molecular formula C18H15N3O2 B14134705 3-methoxy-N'-[(E)-pyridin-3-ylmethylidene]naphthalene-2-carbohydrazide

3-methoxy-N'-[(E)-pyridin-3-ylmethylidene]naphthalene-2-carbohydrazide

Cat. No.: B14134705
M. Wt: 305.3 g/mol
InChI Key: PSVSFIOZLOQBKQ-UDWIEESQSA-N
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Description

3-methoxy-N’-[(E)-pyridin-3-ylmethylidene]naphthalene-2-carbohydrazide is a complex organic compound that belongs to the class of hydrazides It is characterized by the presence of a methoxy group attached to the naphthalene ring and a pyridinylmethylidene group attached to the carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N’-[(E)-pyridin-3-ylmethylidene]naphthalene-2-carbohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 3-methoxy-2-naphthaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N’-[(E)-pyridin-3-ylmethylidene]naphthalene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group or the pyridinyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce corresponding hydrazine derivatives.

Scientific Research Applications

3-methoxy-N’-[(E)-pyridin-3-ylmethylidene]naphthalene-2-carbohydrazide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-N’-[(E)-pyridin-3-ylmethylidene]naphthalene-2-carbohydrazide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts cell wall integrity, leading to cell death . The compound may also interact with other enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N’-[(E)-pyridin-3-ylmethylidene]naphthalene-2-carbohydrazide is unique due to its combination of a methoxy-naphthalene structure with a pyridinylmethylidene-carbohydrazide moiety. This unique structure imparts specific electronic and steric properties, making it suitable for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

3-methoxy-N-[(E)-pyridin-3-ylmethylideneamino]naphthalene-2-carboxamide

InChI

InChI=1S/C18H15N3O2/c1-23-17-10-15-7-3-2-6-14(15)9-16(17)18(22)21-20-12-13-5-4-8-19-11-13/h2-12H,1H3,(H,21,22)/b20-12+

InChI Key

PSVSFIOZLOQBKQ-UDWIEESQSA-N

Isomeric SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)N/N=C/C3=CN=CC=C3

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NN=CC3=CN=CC=C3

solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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